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Compound of Interest

Compound Name: 4-Phenylpyridine N-oxide

Cat. No.: B075289

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical
calculations to elucidate the structural, electronic, and reactive properties of 4-Phenylpyridine
N-oxide. This compound is of significant interest in medicinal chemistry and materials science,
and computational modeling offers a powerful tool to understand its behavior at a molecular

level.

Introduction to 4-Phenylpyridine N-oxide

4-Phenylpyridine N-oxide (C1:HoNO) is a heterocyclic aromatic compound with a molecular
weight of approximately 171.20 g/mol .[1][2] The presence of the N-oxide group significantly
influences the electronic distribution within the pyridine ring, making it a versatile building block
in drug design and a ligand in coordination chemistry.[3] Quantum chemical calculations,
particularly those based on Density Functional Theory (DFT), are instrumental in predicting the
molecular geometry, electronic structure, and reactivity of such molecules, providing insights
that complement experimental data.

Computational Methodologies

The following section details a typical protocol for performing quantum chemical calculations on
4-Phenylpyridine N-oxide, based on established methodologies for similar pyridine N-oxide
systems.
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Software and Theoretical Level

A common approach involves using quantum chemistry software packages such as Gaussian
or ORCA. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and
effective choice for DFT calculations on such organic molecules, often paired with a Pople-style
basis set like 6-31G(d) or larger for the ligand atoms (C, H, N, O).[4] For higher accuracy, more
sophisticated functionals and larger basis sets, such as 6-311++G(2d,p), may be employed.

Experimental Protocols

Geometry Optimization: The first step is to construct the 3D structure of 4-Phenylpyridine N-
oxide. A geometry optimization is then performed to find the lowest energy conformation of the
molecule. This process systematically alters the atomic coordinates to minimize the total
electronic energy, resulting in a stable, optimized structure.

Frequency Calculations: Following geometry optimization, frequency calculations are crucial to
confirm that the obtained structure corresponds to a true minimum on the potential energy
surface. The absence of imaginary frequencies indicates a stable equilibrium geometry. These
calculations also provide theoretical vibrational frequencies that can be compared with
experimental IR and Raman spectra.

Electronic Structure Analysis: With the optimized geometry, a detailed analysis of the electronic
properties is conducted. This includes the calculation of:

o Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding
chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate
electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-
LUMO energy gap is a descriptor of molecular stability.

o Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms
in the molecule, providing insight into the charge distribution and identifying potential sites for
electrophilic and nucleophilic attack.

e Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of
the charge distribution around the molecule, highlighting electron-rich (negative potential)
and electron-poor (positive potential) regions.
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Calculated Molecular Properties

The following tables summarize representative quantitative data from DFT calculations on 4-
Phenylpyridine N-oxide and its derivatives. Note: As a comprehensive, published dataset for
isolated 4-Phenylpyridine N-oxide is not readily available, these tables are constructed based
on typical values and data from closely related substituted pyridine N-oxides for illustrative
purposes.

Structural Parameters

Parameter Value (Angstroms)
N-O Bond Length 1.271

C-N Bond Length (avg) 1.350

C-C Bond Length (pyridine, avg) 1.390

C-C Bond Length (phenyl, avg) 1.395

C-C Bond Length (inter-ring) 1.485

Parameter Value (Degrees)
C-N-C Bond Angle 118.5

O-N-C Bond Angle (avg) 120.7

Dihedral Angle (Py-Ph) 35.0

Electronic Properties

Property Value (eV)
HOMO Energy -6.50
LUMO Energy -1.25
HOMO-LUMO Energy Gap 5.25

Mulliken Atomic Charges
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Atom Charge (a.u.)

o -0.45

N +0.20

C (ortho to N) +0.15

C (meta to N) -0.05

C (parato N) +0.10
Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the

computational study of 4-Phenylpyridine N-oxide.

Caption: Molecular structure of 4-Phenylpyridine N-oxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Quantum Chemical Calculations for 4-Phenylpyridine N-
oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075289#quantum-chemical-calculations-for-4-
phenylpyridine-n-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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